molecular formula C9H14N2 B13101811 4,6-Diethyl-2-methylpyrimidine

4,6-Diethyl-2-methylpyrimidine

Cat. No.: B13101811
M. Wt: 150.22 g/mol
InChI Key: XAIIGYCKNXXUCX-UHFFFAOYSA-N
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Description

4,6-Diethyl-2-methylpyrimidine is a heterocyclic organic compound belonging to the pyrimidine family. Pyrimidines are aromatic heterocycles containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is characterized by the presence of ethyl groups at positions 4 and 6, and a methyl group at position 2 on the pyrimidine ring. Pyrimidines are significant in various biological processes and are found in nucleic acids, vitamins, and coenzymes.

Preparation Methods

The synthesis of 4,6-Diethyl-2-methylpyrimidine can be achieved through several synthetic routes. One common method involves the condensation of acetamidine hydrochloride with diethyl malonate in the presence of a base such as sodium methoxide or sodium ethoxide. The reaction typically occurs in an alcoholic solvent like methanol or ethanol under reflux conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

4,6-Diethyl-2-methylpyrimidine undergoes various chemical reactions, including:

Scientific Research Applications

4,6-Diethyl-2-methylpyrimidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,6-Diethyl-2-methylpyrimidine depends on its specific application. In medicinal chemistry, pyrimidine derivatives often target enzymes or receptors involved in critical biological pathways. For example, they may inhibit enzymes like thymidylate synthase or dihydrofolate reductase, which are crucial for DNA synthesis and cell proliferation . The molecular targets and pathways involved vary depending on the specific derivative and its intended use.

Comparison with Similar Compounds

4,6-Diethyl-2-methylpyrimidine can be compared with other pyrimidine derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of ethyl groups may enhance its lipophilicity and alter its interaction with biological targets compared to other pyrimidine derivatives.

Properties

Molecular Formula

C9H14N2

Molecular Weight

150.22 g/mol

IUPAC Name

4,6-diethyl-2-methylpyrimidine

InChI

InChI=1S/C9H14N2/c1-4-8-6-9(5-2)11-7(3)10-8/h6H,4-5H2,1-3H3

InChI Key

XAIIGYCKNXXUCX-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=NC(=N1)C)CC

Origin of Product

United States

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